molecular formula C7H12IN3 B1399910 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine CAS No. 879488-19-4

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Cat. No. B1399910
Key on ui cas rn: 879488-19-4
M. Wt: 265.09 g/mol
InChI Key: PAFQTDKYYROHMA-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate (Preparation 58) (1.03 g, 2.63 mmol) was treated with dimethylamine in THF (2M, 10 mL, 20.00 mmol) and stirred at room temperature for 3 days. Solvents were removed under reduced pressure and the residue partitioned between DCM and saturated aqueous NaHCO3. The aqueous were extracted with DCM and the combined organic layers dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 10% MeOH in DCM to give the title compound (616 mg, 89%).
Name
2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][N:14]2[CH:18]=[C:17]([I:19])[CH:16]=[N:15]2)(=O)=O)=CC=1.[CH3:20][NH:21][CH3:22].C1COCC1>>[I:19][C:17]1[CH:16]=[N:15][N:14]([CH2:13][CH2:12][N:21]([CH3:22])[CH3:20])[CH:18]=1

Inputs

Step One
Name
2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
1.03 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCN1N=CC(=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous were extracted with DCM
CUSTOM
Type
CUSTOM
Details
the combined organic layers dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0 to 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
IC=1C=NN(C1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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